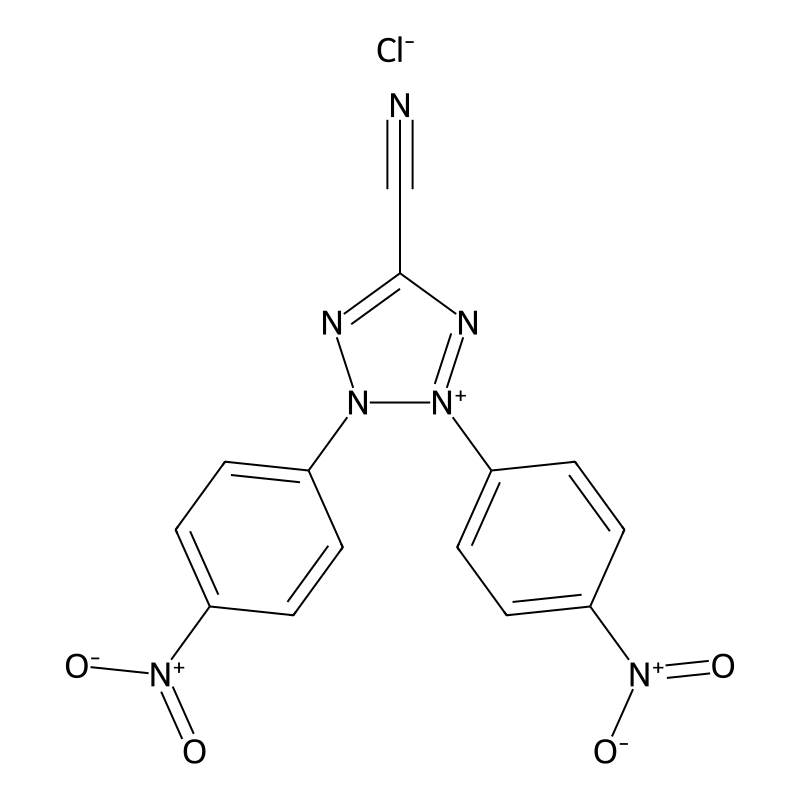5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride is a chemical compound with the molecular formula C₁₄H₈ClN₇O₄. It is characterized by its pale yellow solid form, which is soluble in water. This compound belongs to a class of tetrazolium salts, which are widely used as indicators for microbial respiratory activity and viability in various biological assays . The structure features two nitrophenyl groups attached to the tetrazolium core, contributing to its unique properties and applications.
The primary chemical reaction involving 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride is its reduction to form an insoluble formazan product when it interacts with viable cells that possess metabolic activity. This reduction occurs through the electron transport chain in respiring cells, leading to the formation of a red fluorescent formazan compound. Cells that are not metabolically active reduce the compound at a slower rate, resulting in less fluorescence, which can be quantitatively measured .
The biological activity of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride is primarily linked to its role as a viability indicator. It is employed in microbiological studies to assess cell respiration and viability. The compound has been shown to effectively differentiate between healthy and unhealthy bacterial populations based on their ability to reduce the tetrazolium salt into formazan . This feature makes it valuable in evaluating drug efficacy against bacterial strains.
Synthesis of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride typically involves multi-step organic reactions that include the formation of the tetrazolium ring and subsequent substitution reactions to introduce the nitrophenyl groups. While specific synthetic routes may vary, they generally involve starting materials such as nitroanilines and cyano compounds under controlled conditions to ensure high yield and purity of the final product .
5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride finds applications in several fields:
- Microbiology: Used as a viability assay for bacterial populations.
- Pharmaceutical Research: Evaluates the efficacy of antimicrobial agents.
- Environmental Studies: Assesses microbial activity in environmental samples.
- Cell Biology: Measures metabolic activity in various cell types .
Interaction studies involving 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride have demonstrated its effectiveness in distinguishing between different metabolic states of cells. These studies often utilize fluorescence microscopy or spectrophotometry to analyze the reduction of the compound into formazan, providing insights into cellular health and function. The compound's interactions with various cellular components can also be explored to understand its mechanism of action further .
Several compounds share structural similarities with 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Cyano-2,3-di(p-tolyl)tetrazolium chloride | Two p-tolyl groups | Primarily used for metabolic activity detection |
| 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride | Two phenyl groups | Commonly used in cellular assays |
| 3-(4-nitrophenyl)-5-phenyl tetrazolium chloride | One nitrophenyl group | Utilized in various biological assays |
The uniqueness of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride lies in its dual nitrophenyl substitution, which enhances its solubility and reactivity compared to other tetrazolium salts. This structural characteristic allows for more sensitive detection of metabolic activity in diverse biological systems .








